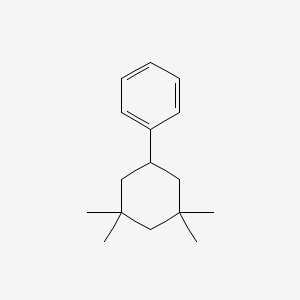

(3,3,5,5-Tetramethylcyclohexyl)benzene

Description

BenchChem offers high-quality (3,3,5,5-Tetramethylcyclohexyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3,5,5-Tetramethylcyclohexyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3,5,5-tetramethylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-15(2)10-14(11-16(3,4)12-15)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVACGGASUPTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)(C)C)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)benzene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3,5,5-Tetramethylcyclohexyl)benzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a sterically demanding 3,3,5,5-tetramethylcyclohexyl group. While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical nature can be thoroughly understood by examining the interplay of its constituent aromatic and aliphatic moieties. This guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, expected spectroscopic signatures, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development. The insights presented herein are derived from established principles of organic chemistry and data from analogous structures.

Physicochemical Properties

The physical properties of (3,3,5,5-Tetramethylcyclohexyl)benzene are largely dictated by its molecular structure, which combines a planar, aromatic ring with a bulky, non-polar, saturated cyclic alkyl group.

Table 1: Estimated Physicochemical Properties of (3,3,5,5-Tetramethylcyclohexyl)benzene

| Property | Estimated Value/Description | Rationale |

| Molecular Formula | C₁₆H₂₄ | Calculated from the structure. |

| Molecular Weight | 216.36 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid or low-melting solid | Typical for non-polar aromatic hydrocarbons of this molecular weight. |

| Boiling Point | > 250 °C | Expected to be significantly higher than cyclohexylbenzene (239 °C) due to increased molecular weight and van der Waals forces. |

| Melting Point | Likely a low-melting solid | The bulky, somewhat symmetrical structure may allow for efficient crystal packing, leading to a higher melting point than simpler alkylbenzenes. |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, toluene, chloroform). | The molecule is predominantly non-polar. |

| Density | ~0.9 g/mL | Similar to other alkylated benzenes. |

Synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene

The most direct and industrially relevant method for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene is the Friedel-Crafts alkylation of benzene.[1][2] This electrophilic aromatic substitution reaction involves the generation of a carbocation from a suitable precursor, which then alkylates the benzene ring.

Proposed Synthetic Workflow

A plausible synthetic route would involve the reaction of benzene with 3,3,5,5-tetramethylcyclohexanol in the presence of a strong acid catalyst, or with a corresponding alkyl halide and a Lewis acid catalyst.

Caption: Proposed workflow for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene via Friedel-Crafts alkylation.

Experimental Protocol Considerations

-

Catalyst Choice: A strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) would be suitable if starting from an alkyl halide.[1] If using 3,3,5,5-tetramethylcyclohexanol, a strong protic acid like sulfuric acid (H₂SO₄) could be employed to generate the carbocation via dehydration.

-

Reaction Conditions: The reaction should be conducted under anhydrous conditions to prevent deactivation of the Lewis acid catalyst. An excess of benzene is often used to minimize polyalkylation, where the product, being more reactive than benzene, undergoes further alkylation.[3]

-

Carbocation Stability: The likely intermediate is a tertiary carbocation, which is relatively stable and less prone to rearrangement compared to primary or secondary carbocations.[4] This should lead to a high regioselectivity for the desired product.

-

Purification: After the reaction, the catalyst is quenched with water. The organic layer is then separated, washed, dried, and the product is isolated and purified, likely through vacuum distillation or column chromatography.

Chemical Properties and Reactivity

The chemical behavior of (3,3,5,5-Tetramethylcyclohexyl)benzene is a composite of the reactivity of the aromatic ring and the aliphatic side chain.

Reactivity of the Benzene Ring

The 3,3,5,5-tetramethylcyclohexyl group is an electron-donating alkyl group. This has two main consequences for the reactivity of the benzene ring in electrophilic aromatic substitution reactions:

-

Activation: The alkyl group increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5]

-

Directing Effects: It is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the alkyl group.[6]

-

Steric Hindrance: The significant bulk of the 3,3,5,5-tetramethylcyclohexyl group will sterically hinder the ortho positions. Therefore, substitution at the para position is expected to be strongly favored.

Reactivity of the Aliphatic Side Chain

The carbon atom of the cyclohexyl ring directly attached to the benzene ring is a quaternary carbon and lacks benzylic protons. This is a key structural feature that differentiates it from many other alkylbenzenes. The absence of benzylic hydrogens means it is not susceptible to oxidation at this position, a common reaction for alkylbenzenes like toluene or cumene.[7] The rest of the saturated cyclohexyl ring is relatively inert, typical of alkanes.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for (3,3,5,5-Tetramethylcyclohexyl)benzene

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplet in the range of δ 7.0-7.4 ppm (5H).- Aliphatic Protons: Several signals in the δ 0.8-1.8 ppm range corresponding to the methyl and methylene protons of the cyclohexyl ring. Expect distinct singlets for the non-equivalent methyl groups. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 125-150 ppm range. The ipso-carbon (attached to the cyclohexyl group) will be a quaternary signal around 145-150 ppm.- Aliphatic Carbons: Signals in the δ 20-50 ppm range for the carbons of the cyclohexyl ring. |

| IR Spectroscopy | - Aromatic C-H Stretch: Weak to medium absorption around 3030-3100 cm⁻¹.[8]- Aliphatic C-H Stretch: Strong absorption around 2850-2960 cm⁻¹.- Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.- C-H Bending (Out-of-Plane): Strong absorptions in the 690-770 cm⁻¹ range, indicative of a monosubstituted benzene ring. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 216.- Fragmentation: Likely fragmentation patterns would include the loss of methyl groups (M-15) and cleavage of the bond between the benzene and cyclohexyl rings, leading to fragments corresponding to the phenyl cation (m/z = 77) and the tetramethylcyclohexyl cation (m/z = 139). |

Potential Applications in Drug Development and Medicinal Chemistry

The unique structural features of (3,3,5,5-Tetramethylcyclohexyl)benzene, particularly its significant steric bulk and high lipophilicity, suggest several potential applications in the field of drug discovery and development.

-

Lipophilic Scaffold: The bulky, non-polar tetramethylcyclohexyl group can be used to increase the lipophilicity of a drug molecule.[9] This can enhance its ability to cross cell membranes and the blood-brain barrier, although excessive lipophilicity can also lead to poor aqueous solubility and metabolic instability.

-

Steric Shielding: The large size of the substituent can be strategically employed to shield a particular part of a molecule from metabolic enzymes, thereby increasing its half-life.[9] It can also be used to enforce a specific conformation of a molecule, which may be crucial for selective binding to a biological target.[10]

-

Fragment-Based Drug Design: The (3,3,5,5-Tetramethylcyclohexyl)benzene core could serve as a novel fragment in fragment-based drug discovery (FBDD). Its rigid and well-defined three-dimensional shape could be exploited to probe the binding pockets of proteins.

-

Analogue Synthesis: It can be used as a building block in the synthesis of analogues of known bioactive compounds to explore structure-activity relationships (SAR). By replacing smaller alkyl or aryl groups with the bulky tetramethylcyclohexylphenyl group, researchers can investigate the impact of steric hindrance and lipophilicity on biological activity and selectivity.

Safety and Handling

No specific safety data sheet (SDS) is available for (3,3,5,5-Tetramethylcyclohexyl)benzene. However, based on the properties of similar aromatic hydrocarbons, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: Aromatic hydrocarbons are typically flammable. Keep away from heat, sparks, and open flames.[12]

-

Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. Aromatic compounds can cause skin and eye irritation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

Conclusion

(3,3,5,5-Tetramethylcyclohexyl)benzene represents an interesting chemical entity whose properties are predictable from the fundamental principles of organic chemistry. While it remains a compound with limited specific documentation, its structure suggests a range of potential applications, particularly as a scaffold or building block in medicinal chemistry where the modulation of steric and lipophilic properties is critical. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and scientists interested in exploring the potential of this and other sterically hindered aromatic compounds.

References

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. stpeters.co.in [stpeters.co.in]

- 7. 16.1. Overview of alkylbenzene chemistry | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. omicsonline.org [omicsonline.org]

- 10. wpage.unina.it [wpage.unina.it]

- 11. novachem.com [novachem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to (3,3,5,5-Tetramethylcyclohexyl)benzene: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (3,3,5,5-Tetramethylcyclohexyl)benzene, a substituted aromatic hydrocarbon. Due to its likely absence of a dedicated CAS number, this document focuses on the logical synthesis, theoretical properties, and potential applications derived from established chemical principles and data on analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel bulky aromatic compounds.

Introduction and Rationale

(3,3,5,5-Tetramethylcyclohexyl)benzene represents a unique molecular scaffold combining a rigid, sterically hindered cyclohexyl moiety with an aromatic benzene ring. The bulky tetramethylcyclohexyl group is anticipated to impart specific physical and chemical properties, such as increased lipophilicity, altered solubility, and unique conformational constraints. These characteristics make it an intriguing candidate for applications in medicinal chemistry, polymer science, and as a specialized solvent or intermediate in organic synthesis. The absence of readily available commercial sources necessitates a detailed exploration of its synthetic pathways.

Proposed Synthesis via Friedel-Crafts Alkylation

The most direct and industrially scalable method for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene is the Friedel-Crafts alkylation of benzene.[1][2] This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[3][4]

Causality of Experimental Choices

The selection of the appropriate alkylating agent and reaction conditions is critical for a successful synthesis. The tertiary nature of the carbocation that would be formed from a 3,3,5,5-tetramethylcyclohexyl precursor suggests that the reaction should proceed readily.[5]

Choice of Precursor:

-

3,3,5,5-Tetramethylcyclohexanol: This alcohol can be used as a precursor. In the presence of a strong acid catalyst, it can be protonated and lose water to form a stable tertiary carbocation, which then acts as the electrophile.

-

3,3,5,5-Tetramethylcyclohexene: This alkene can also be used. Protonation of the double bond by a strong acid will generate the same tertiary carbocation.

-

1-Chloro-3,3,5,5-tetramethylcyclohexane: This alkyl halide, in the presence of a Lewis acid like aluminum chloride, will form the tertiary carbocation.[5]

For the purpose of this guide, we will focus on the use of 3,3,5,5-Tetramethylcyclohexanol due to its relative accessibility and ease of handling compared to the corresponding alkene or alkyl halide, which may require separate synthetic steps.

Detailed Experimental Protocol

Reaction: Friedel-Crafts Alkylation of Benzene with 3,3,5,5-Tetramethylcyclohexanol

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Benzene | 71-43-2 | 78.11 | Excess |

| 3,3,5,5-Tetramethylcyclohexanol | 2650-40-0 | 156.27 | 1 eq. |

| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 1.1 eq. |

| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | Solvent |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Quench |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Wash |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (calcium chloride) is assembled. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane. The mixture is cooled to 0°C in an ice bath.

-

Addition of Reactants: A solution of 3,3,5,5-tetramethylcyclohexanol (1 eq.) and excess benzene in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride over 30 minutes. The reaction is exothermic, and the temperature should be maintained at 0-5°C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a non-polar eluent such as hexane to yield pure (3,3,5,5-Tetramethylcyclohexyl)benzene.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene.

Characterization and Analytical Methods

The successful synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene would be confirmed through a combination of spectroscopic and spectrometric techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring.- A multiplet in the aliphatic region for the single proton on the cyclohexyl ring attached to the benzene.- Singlets for the four methyl groups, potentially showing diastereotopic splitting. |

| ¹³C NMR | - Signals for the aromatic carbons, with the ipso-carbon being distinct.- Signals for the carbons of the cyclohexyl ring, including the quaternary carbons bearing the methyl groups. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₂₄ (216.36 g/mol ).- Fragmentation patterns showing the loss of alkyl groups from the cyclohexyl ring. |

| Infrared (IR) Spectroscopy | - Aromatic C-H stretching vibrations above 3000 cm⁻¹.- Aliphatic C-H stretching vibrations below 3000 cm⁻¹.- Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |

Potential Applications and Future Directions

The unique structure of (3,3,5,5-Tetramethylcyclohexyl)benzene suggests several potential areas of application for researchers and drug development professionals.

-

Medicinal Chemistry: The bulky, lipophilic tetramethylcyclohexyl group can be used to modify the pharmacokinetic properties of drug candidates. It can increase membrane permeability and potentially block metabolic sites, thereby enhancing the in vivo stability and oral bioavailability of a therapeutic agent.

-

Polymer Science: As a monomer or a modifying agent, it could be incorporated into polymers to enhance their thermal stability, solubility in organic solvents, and mechanical properties. The rigid cyclohexyl group can increase the glass transition temperature of polymers.

-

High-Performance Lubricants and Fluids: The branched alkyl structure and aromatic core are features found in high-performance lubricant base oils. This compound could exhibit favorable viscosity and thermal-oxidative stability.

Conclusion

While (3,3,5,5-Tetramethylcyclohexyl)benzene may not be a commercially available compound with a registered CAS number, its synthesis is readily achievable through well-established Friedel-Crafts alkylation protocols. This technical guide provides a robust framework for its preparation and characterization. The distinct structural features of this molecule open up intriguing possibilities for its application in diverse fields, particularly in the development of new pharmaceuticals and advanced materials. Further research into its physical properties and reactivity is warranted to fully explore its potential.

References

-

Crunch Chemistry. (2025, September 22). Friedel-Crafts reactions in benzene. [Link][3]

-

Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link][5]

-

Allery Chemistry. (2017, June 2). Friedel-Crafts Reactions of Benzene [Video]. YouTube. [Link]

-

Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

-

The Chemistry Student. (2022, January 26). Alkylation of Benzene - Friedel Crafts (A-Level Chemistry) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Mahidol University. (n.d.). 3.1 Synthesis of hexasubstituted benzene derivatives. [Link][6]

-

Chemguide. (n.d.). The Friedel-Crafts Alkylation of Benzene. [Link][4]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

- Google Patents. (n.d.). US6284931B1 - Process for producing 3, 3, 5-trimethylcyclohexylidenebisphenol.

-

Scientific Information Center. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1,3,5-Triphenylcyclohexane, cis,trans- - Similar Compounds. [Link]

- Google Patents. (n.d.).

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-cyclohexyl-3-methyl- (CAS 4575-46-6). [Link]

-

PubChem. (n.d.). 3,3,5,5-Tetramethylcyclohexanol. Retrieved February 13, 2024, from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. [Link][7]

- Google Patents. (n.d.).

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Friedel-Crafts reactions in benzene - Crunch Chemistry [crunchchemistry.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. doi.nrct.go.th [doi.nrct.go.th]

- 7. researchgate.net [researchgate.net]

Spectroscopic Elucidation of (3,3,5,5-Tetramethylcyclohexyl)benzene: A Predictive and Methodological Guide

Introduction

(3,3,5,5-Tetramethylcyclohexyl)benzene is a polysubstituted aromatic hydrocarbon characterized by a benzene ring attached to a sterically hindered 3,3,5,5-tetramethylcyclohexyl moiety. The unique structural features of this molecule, particularly the bulky and conformationally rigid cyclohexyl group, impart distinct spectroscopic signatures. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3,3,5,5-Tetramethylcyclohexyl)benzene, coupled with proven methodologies for data acquisition. The predictions are derived from a thorough analysis of structurally analogous compounds, ensuring a robust and scientifically grounded interpretation.

Methodology for Spectral Prediction

Due to the limited availability of published experimental spectra for (3,3,5,5-Tetramethylcyclohexyl)benzene, this guide employs a predictive approach based on the well-established spectroscopic characteristics of its constituent structural fragments. The primary analogues used for this predictive analysis are:

-

Phenylcyclohexane: To model the electronic environment and spectral characteristics of the phenyl group attached to a cyclohexane ring.

-

tert-Butylcyclohexane: To approximate the influence of a bulky alkyl substituent on the cyclohexane ring.

-

1,1,3,3-Tetramethylcyclohexane: To understand the impact of gem-dimethyl substitution on the chemical shifts and conformation of the cyclohexane ring.

By synthesizing the data from these and other related molecules, we can construct a highly accurate predicted spectroscopic profile for the target compound.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for (3,3,5,5-Tetramethylcyclohexyl)benzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H2', H6' | ~7.30 | Doublet | 2H | Ortho protons on the benzene ring, deshielded by the aromatic ring current. |

| H3', H5' | ~7.25 | Triplet | 2H | Meta protons on the benzene ring. |

| H4' | ~7.15 | Triplet | 1H | Para proton on the benzene ring. |

| H1 | ~2.50 | Triplet | 1H | Benzylic proton, deshielded by the adjacent aromatic ring. |

| H2, H6 | ~1.85 (axial), ~1.40 (equatorial) | Multiplet | 4H | Diastereotopic methylene protons adjacent to the benzylic carbon. |

| H4 | ~1.25 | Singlet | 2H | Methylene protons between two quaternary carbons, appearing as a singlet due to the absence of adjacent protons. |

| C3-CH₃, C5-CH₃ | ~0.95 | Singlet | 12H | Equivalent methyl groups on the quaternary carbons. |

Interpretation and Causality

The ¹H NMR spectrum is predicted to show distinct regions corresponding to the aromatic and aliphatic protons. The aromatic protons (H2'/H6', H3'/H5', and H4') are expected in the downfield region (7.1-7.4 ppm) with characteristic splitting patterns for a monosubstituted benzene ring. The benzylic proton (H1) will be a triplet around 2.50 ppm, shifted downfield due to the deshielding effect of the phenyl group. The cyclohexane protons will exhibit more complex signals. The gem-dimethyl groups at C3 and C5 will render the adjacent methylene protons (H2/H6 and H4) non-equivalent. The H2 and H6 protons are expected to show complex multiplets due to both geminal and vicinal coupling. The H4 protons, situated between two quaternary carbons, are predicted to appear as a sharp singlet. The four methyl groups are chemically equivalent due to the symmetry of the 3,3,5,5-tetramethylcyclohexyl moiety and will give rise to a single, intense singlet at approximately 0.95 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (3,3,5,5-Tetramethylcyclohexyl)benzene in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1' | ~148 | Quaternary aromatic carbon attached to the cyclohexyl group. |

| C2', C6' | ~128 | Aromatic CH carbons ortho to the substituent. |

| C3', C5' | ~128 | Aromatic CH carbons meta to the substituent. |

| C4' | ~125 | Aromatic CH carbon para to the substituent. |

| C1 | ~45 | Benzylic carbon, shifted downfield by the phenyl group. |

| C2, C6 | ~50 | Methylene carbons adjacent to the benzylic carbon. |

| C4 | ~40 | Methylene carbon between two quaternary carbons. |

| C3, C5 | ~32 | Quaternary carbons bearing the gem-dimethyl groups. |

| C3-CH₃, C5-CH₃ | ~30 | Methyl carbons. |

Interpretation and Causality

The ¹³C NMR spectrum is predicted to display nine distinct signals. The aromatic carbons will resonate in the 125-148 ppm range, with the ipso-carbon (C1') being the most downfield. The aliphatic carbons of the cyclohexyl ring will appear in the upfield region (30-50 ppm). The benzylic carbon (C1) is expected around 45 ppm. The quaternary carbons (C3 and C5) will be observed around 32 ppm, and their attached methyl groups will resonate at a similar chemical shift. The methylene carbons (C2, C6, and C4) will have distinct signals due to their different chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 125 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the central peak of the CDCl₃ triplet (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Scissoring |

| ~1365 | Medium | CH₃ Symmetric Bend (umbrella mode) |

| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bend (monosubstituted) |

Interpretation and Causality

The IR spectrum will be dominated by strong C-H stretching absorptions from the numerous aliphatic groups in the 2850-2960 cm⁻¹ region. Weaker C-H stretching bands from the aromatic ring are expected between 3000 and 3100 cm⁻¹. The characteristic C=C stretching vibrations of the benzene ring will appear as a pair of bands around 1600 and 1480 cm⁻¹. The bending vibrations for the aliphatic CH₂ and CH₃ groups will be present in the 1365-1450 cm⁻¹ range. Finally, strong absorptions in the 700-750 cm⁻¹ region will be indicative of the out-of-plane C-H bending for a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample of (3,3,5,5-Tetramethylcyclohexyl)benzene on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - 70 eV)

| m/z | Predicted Relative Intensity | Proposed Fragment |

| 216 | Moderate | [M]⁺ (Molecular Ion) |

| 201 | Low | [M - CH₃]⁺ |

| 159 | Moderate | [M - C₄H₉]⁺ |

| 133 | High | [M - C₆H₁₁]⁺ (loss of cyclohexyl radical) |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

Interpretation and Causality

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z 216. The fragmentation pattern will be dominated by cleavages at the benzylic position and within the bulky alkyl substituent. The most abundant fragment is expected to be the tropylium ion at m/z 91, formed via benzylic cleavage followed by rearrangement. Another significant fragmentation pathway involves the loss of a tert-butyl radical (57 Da) to give a fragment at m/z 159. The formation of a tert-butyl cation at m/z 57 is also highly probable. The loss of the entire cyclohexyl radical would lead to the phenyl cation at m/z 77, though the fragment at m/z 133 resulting from cleavage of the bond between the phenyl group and the cyclohexyl ring is also anticipated.

Caption: Predicted primary fragmentation pathways for (3,3,5,5-Tetramethylcyclohexyl)benzene in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation and introduction.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of (3,3,5,5-Tetramethylcyclohexyl)benzene. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and data from analogous structures, serves as a valuable resource for researchers in the fields of chemical synthesis, materials science, and drug development. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data, facilitating the unambiguous identification and characterization of this and related molecules.

References

-

SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link] (for reference spectra of analogous compounds like phenylcyclohexane and tert-butylcyclohexane).

-

PubChem , National Center for Biotechnology Information. URL: [Link] (for chemical information and some spectral data on 1,1,3,3-tetramethylcyclohexane, CID 20085821)[1].

-

NIST Chemistry WebBook , National Institute of Standards and Technology. URL: [Link] (for IR and Mass Spectra of related compounds like cis-1,1,3,5-tetramethylcyclohexane)[2].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Theoretical Molecular Structure of (3,3,5,5-Tetramethylcyclohexyl)benzene

This guide provides a comprehensive theoretical and structural analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene , a sterically crowded hydrocarbon scaffold. The content is designed for researchers in physical organic chemistry and drug discovery, focusing on conformational locking, synthetic pathways, and hydrophobic pharmacophore properties.

Technical Guide & Structural Analysis

Executive Summary

(3,3,5,5-Tetramethylcyclohexyl)benzene represents a unique case study in conformational rigidity within cyclohexane derivatives. Unlike simple monosubstituted cyclohexanes that undergo rapid ring flipping, this molecule exhibits a "conformational lock" due to severe 1,3-diaxial steric penalties imposed by the tetramethyl substitution pattern. This guide details the thermodynamic drivers of this structure, its synthesis from isophorone, and its utility as a bulky, lipophilic pharmacophore.

Molecular Architecture & Connectivity

The molecule consists of a benzene ring attached to the C1 position of a cyclohexane ring. The cyclohexane core is substituted with four methyl groups, located as geminal pairs at the C3 and C5 positions.

-

IUPAC Name: (3,3,5,5-Tetramethylcyclohexyl)benzene

-

Molecular Formula:

-

Molecular Weight: 216.36 g/mol

-

Key Structural Feature: The 3,3,5,5-tetramethyl motif creates a "chute" of steric bulk that dictates the orientation of the phenyl substituent at C1.

2D Topology

The connectivity is defined by the central cyclohexane ring:

-

C1: Substituted with Phenyl (

) and Hydrogen ( -

C2/C6: Methylene (

) bridges, unsubstituted. -

C3/C5: Quaternary carbons, each bearing two Methyl groups (

). -

C4: Methylene (

) bridge.

Conformational Analysis: The "Locked" Chair

The defining characteristic of this molecule is its refusal to undergo significant ring flipping at ambient temperatures. To understand this, we must analyze the thermodynamics of the two possible chair conformers.

The Energy Landscape

In a standard cyclohexane, a phenyl group prefers the equatorial position with an A-value of ~2.8 kcal/mol. However, the presence of axial methyl groups at C3 and C5 dramatically alters this energy landscape.

Conformer A: Phenyl Equatorial (Ground State)

-

Geometry: The phenyl group lies in the equatorial plane. The C1-Hydrogen is axial.

-

Steric Interactions: The C1-Axial Hydrogen projects into the same space as the C3-Axial and C5-Axial methyl groups.

-

Strain Calculation:

-

Interaction: 1,3-diaxial

. -

Count: 2 interactions (C1-H vs C3-Me; C1-H vs C5-Me).

-

Energy Cost:

.

-

-

Result: While slightly strained compared to a naked cyclohexane, this conformation is geometrically permissible and stable.

Conformer B: Phenyl Axial (Forbidden)

-

Geometry: The phenyl group is forced into the axial position.

-

Steric Interactions: The bulky phenyl ring projects directly into the C3-Axial and C5-Axial methyl groups.

-

Strain Calculation:

-

Interaction: 1,3-diaxial

. -

Count: 2 interactions.

-

Energy Cost: A 1,3-diaxial interaction between a phenyl ring and a methyl group is energetically catastrophic (estimated

per interaction due to Van der Waals radii overlap).

-

-

Result: This conformer is essentially inaccessible.[1] The steric clash between the ortho-hydrogens of the phenyl ring and the axial methyls would force a distortion of the ring, likely into a high-energy twist-boat, but the chair with Phenyl-Equatorial remains vastly superior.

Visualization of Conformational Locking

The following diagram illustrates the energy disparity that locks the molecule into the Phenyl-Equatorial state.

Figure 1: Conformational energy logic showing the thermodynamic prohibition of the Axial-Phenyl conformer.

Synthetic Pathways & Validation

The synthesis of (3,3,5,5-tetramethylcyclohexyl)benzene relies on constructing the sterically crowded cyclohexane ring first, followed by the attachment of the phenyl group.

Protocol: From Isophorone to Target

The most robust route utilizes Isophorone (3,5,5-trimethylcyclohex-2-enone) as a starting material.

-

Conjugate Addition (Kharasch Addition):

-

Grignard Addition:

-

Ionic Hydrogenation (Deoxygenation):

-

Reagents: Triethylsilane (

), Trifluoroacetic acid (TFA). -

Mechanism:[1][2][3][4] Protonation of the alcohol to form a carbocation, followed by hydride transfer from the silane.

-

Why this method? Direct acid-catalyzed dehydration followed by catalytic hydrogenation can lead to skeletal rearrangements (Wagner-Meerwein shifts) due to the crowded gem-dimethyl groups. Ionic hydrogenation is milder and preserves the carbon skeleton.

-

Product:(3,3,5,5-Tetramethylcyclohexyl)benzene .

-

Figure 2: Synthetic route minimizing skeletal rearrangement via ionic hydrogenation.

Physical Properties & Pharmacophore Utility

Lipophilicity & Surface Area

This molecule is a "grease ball"—a highly lipophilic, space-filling scaffold.

-

LogP (Estimated): ~5.5 - 6.0.

-

Role in Drug Design: It serves as a bulky hydrophobic anchor. The 3,3,5,5-tetramethyl pattern provides a broader hydrophobic surface area than a simple cyclohexyl group, potentially increasing van der Waals contacts within a large hydrophobic binding pocket (e.g., nuclear receptors).

Rotational Dynamics

While the cyclohexane ring is locked in a chair, the phenyl ring at C1 possesses rotational freedom around the

References

-

Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316. Link

-

Allinger, N. L., & Tribble, M. T. (1971). Conformational Analysis.[1][2][5] LXXVI. The Conformational Energies of the Phenyl Group. Tetrahedron Letters, 12(35), 3259–3262. Link

-

Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633–651. Link

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial interactions).

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. WO2011000540A1 - Method of preparing 3,3,5,5-tetramethylcyclohexanone - Google Patents [patents.google.com]

- 4. US20130123541A1 - Method of preparing 3,3,5,5-tetramethylcyclohexanone - Google Patents [patents.google.com]

- 5. spcmc.ac.in [spcmc.ac.in]

Solubility of (3,3,5,5-Tetramethylcyclohexyl)benzene in organic solvents

Part 1: Executive Summary & Structural Analysis

(3,3,5,5-Tetramethylcyclohexyl)benzene (often referred to as 1-phenyl-3,3,5,5-tetramethylcyclohexane) is a bulky, lipophilic hydrocarbon used primarily as a specialized intermediate in the synthesis of liquid crystals, traction fluids, and sterically hindered ligands for catalysis.

Its structure consists of a planar aromatic phenyl ring attached to a non-planar, chair-conformation cyclohexyl ring substituted with four methyl groups at the 3 and 5 positions. This unique geometry creates a "hydrophobic shield," rendering the molecule highly soluble in non-polar organic media while exhibiting negligible solubility in aqueous or highly polar protic environments.

Key Physicochemical Identifiers:

-

Molecular Weight: ~216.36 g/mol

-

Predicted LogP: ~6.5 – 7.2 (High Lipophilicity)

-

Physical State: Viscous liquid or low-melting solid (depending on isomeric purity and temperature).

Part 2: Theoretical Solubility Framework

To understand the solubility behavior of this compound without exhaustive empirical data, we apply Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle.

Dissolution Mechanism

The dissolution of (3,3,5,5-Tetramethylcyclohexyl)benzene is driven by London Dispersion Forces and Pi-Pi Stacking .

-

Aliphatic Region: The tetramethylcyclohexyl group interacts favorably with aliphatic chains (e.g., Hexane, Heptane) via Van der Waals forces.

-

Aromatic Region: The phenyl ring allows for pi-pi interactions with aromatic solvents (e.g., Toluene, Benzene).

-

Hydrophobic Effect: The lack of polar functional groups (OH, NH, COOH) means it cannot participate in hydrogen bonding, leading to phase separation in water and alcohols.

Visualization of Solvation Dynamics

Figure 1: Mechanistic pathway of dissolution showing favorable interactions with non-polar solvents versus exclusion by polar protic networks.

Part 3: Solvent Compatibility Profile

The following table categorizes solvents based on their ability to dissolve (3,3,5,5-Tetramethylcyclohexyl)benzene at room temperature (25°C).

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, Heptane | Excellent (>100 mg/mL) | Perfect match for the tetramethylcyclohexyl moiety; dominant dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Pi-pi stacking with the phenyl ring + dispersion forces. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | High solvency power for lipophilic compounds; useful for extraction. |

| Ethers | Diethyl Ether, THF, MTBE | Good (>20 mg/mL) | Moderate polarity allows solvation; THF is excellent for reactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Soluble, but may require heating for high concentrations. |

| Polar Aprotic (High BP) | DMSO, DMF, Acetonitrile | Low/Poor | High polarity and internal solvent structure disfavor the hydrophobic solute. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble (<0.1 mg/mL) | Strong H-bonding network of solvent excludes the non-polar solute. |

Part 4: Experimental Protocol for Solubility Determination

For researchers needing precise quantitative data (e.g., for formulation or recrystallization), the Saturation Shake-Flask Method coupled with HPLC-UV is the gold standard.

Protocol Workflow

1. Preparation:

-

Add excess solid/liquid (3,3,5,5-Tetramethylcyclohexyl)benzene to 5 mL of the target solvent in a crimp-top vial.

-

Ensure a visible undissolved phase remains (saturation condition).

2. Equilibration:

-

Agitate at 25°C for 24 hours using an orbital shaker.

-

Allow to stand for 4 hours to let undissolved particles settle.

3. Sampling & Analysis:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane).

-

Dilute the filtrate with Acetonitrile (ACN).

-

Analyze via HPLC (C18 Column, ACN/Water gradient, UV detection at 254 nm).

Experimental Logic Diagram

Figure 2: Step-by-step workflow for the quantitative determination of solubility.

Part 5: Applications & Synthesis Context

1. Synthesis & Processing:

-

Reaction Medium: Reactions involving this compound (e.g., Friedel-Crafts alkylation) should be conducted in Chlorinated solvents (DCM) or Nitrobenzene if high temperatures are required.

-

Purification: Due to its high lipophilicity, it can be easily extracted from aqueous reaction quenches using Hexane or Ethyl Acetate .

2. Materials Science:

-

Traction Fluids: The bulky cyclohexyl group prevents efficient crystal packing, maintaining fluidity at lower temperatures, making it a candidate for traction fluids where high friction coefficients are needed under pressure.

-

Liquid Crystals: The trans-isomer of 1-phenyl-3,3,5,5-tetramethylcyclohexane is often a core rigid fragment in liquid crystal mesogens.

References

-

PubChem. 3,3,5,5-Tetramethylcyclohexanol (Precursor Data). National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 1,1,3,5-Tetramethylcyclohexane (Structural Analog Data). National Institute of Standards and Technology.[3] Available at: [Link]

-

Ramidus AB. Catalog Entry: 1-Phenyl-3,3,5,5-tetramethylcyclohexane.[1] Ramidus Store. Available at: [Link]

-

Cheméo. Physical Properties of Alkyl-Substituted Benzenes. Available at: [Link][2][4]

Sources

Technical Guide: Industrial and Pharmaceutical Utility of Bulky Alkylbenzenes

Executive Summary

Bulky alkylbenzenes—arene systems substituted with sterically demanding groups such as tert-butyl, isopropyl, or complex branched chains—occupy a critical niche in both materials science and medicinal chemistry. Unlike their linear counterparts (Linear Alkylbenzenes or LABs), which are optimized for biodegradability and detergency, bulky alkylbenzenes are engineered for persistence, thermal stability, and steric shielding .

This guide explores the divergent applications of these molecules: from "Heavy Alkyl Benzenes" (HAB) acting as robust dielectric fluids in high-voltage transformers, to tert-butyl moieties serving as metabolic "blockers" in modern pharmacophores.

Part 1: Structural Chemistry & Synthesis

The Steric Imperative

The utility of bulky alkylbenzenes is derived from steric hindrance .[1] A bulky group like a tert-butyl moiety (

-

Electronic Effect: It is electron-donating (+I effect), activating the ring for further electrophilic substitution, yet its size directs incoming groups to the para position (or meta if thermodynamic control dominates in poly-alkylation).

-

Physical Effect: It disrupts crystal packing (lowering melting points relative to molecular weight) and increases lipophilicity (

).

Synthesis: The Challenge of Selectivity

The synthesis of defined bulky alkylbenzenes, such as 1,3,5-tri-tert-butylbenzene , requires precise control over Friedel-Crafts alkylation to prevent isomerization or polymerization.

Diagram 1: Stepwise Steric Control in Alkylation

The following diagram illustrates the pathway from benzene to the thermodynamically stable 1,3,5-isomer, highlighting the role of steric blocking in directing the substitution pattern.

Caption: Synthesis of 1,3,5-tri-tert-butylbenzene via Friedel-Crafts alkylation. The bulky groups force the final substituent into the meta position to relieve steric strain (thermodynamic control).

Part 2: Pharmaceutical Applications (Medicinal Chemistry)

The "Bulky Butyl" Effect in Drug Design

In drug discovery, bulky alkyl groups are not merely structural fillers; they are functional tools used to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3]

-

Metabolic Blocking: Cytochrome P450 enzymes (CYPs) typically attack exposed C-H bonds. Placing a bulky tert-butyl group at a "metabolic hot spot" can sterically hinder the enzyme's iron-oxo center from accessing the carbon, thereby extending the drug's half-life (

). -

Lipophilicity Modulation: A tert-butyl group adds significant hydrophobicity, helping polar drugs cross the blood-brain barrier (BBB).

Case Study: Bioisosteres and Stability

While tert-butyl groups block metabolism, they can sometimes be oxidized themselves (to alcohols). Modern medicinal chemistry often replaces them with trifluoromethylcyclopropyl groups as metabolically stable bioisosteres [1].

Diagram 2: Metabolic Shielding Mechanism

Caption: Mechanism of steric shielding. The bulky alkyl group physically prevents the CYP enzyme from accessing the reactive metabolic site.

Part 3: Industrial Applications (Fluids & Materials)

Heavy Alkyl Benzenes (HAB) in Lubricants

While Linear Alkylbenzenes (LAB) are used for detergents, the "heavy" byproducts (branched dialkylbenzenes and diphenylalkanes) are prized for their lack of reactivity.

-

Refrigeration Oils: Synthetic alkylbenzenes (e.g., Zerol® series) are the standard for HCFC and CFC refrigeration systems. Their branched structure ensures miscibility with refrigerants at low temperatures (low floc point) where mineral oils would precipitate wax [2].

-

Dielectric Fluids: In high-voltage transformers and cables, HABs serve as insulating oils. Their aromatic ring can absorb high-energy electrons (gassing tendency) preventing insulation breakdown, while the alkyl chains maintain fluidity [3].

Advanced Materials: Organic Electronics

Bulky alkylbenzenes are critical in Organic Field-Effect Transistors (OFETs) . Substituents like tert-butyl or complex branched chains are attached to polycyclic aromatic hydrocarbons (e.g., triphenylene).

-

Function: These bulky groups prevent the aromatic cores from stacking too tightly (which causes precipitation) while guiding them into columnar superlattices that facilitate charge transport [4].

Part 4: Comparative Data Analysis

The following table contrasts the industrial utility of Linear vs. Bulky (Branched) Alkylbenzenes.

| Feature | Linear Alkylbenzenes (LAB) | Bulky/Branched Alkylbenzenes (HAB/BAB) |

| Primary Structure | Straight chain ( | Branched chains, multiple alkyl groups, or tert-butyls. |

| Biodegradability | High (Rapid aerobic degradation). | Low (Persistent; "Hard" alkylbenzenes). |

| Key Application | Household Detergents (LAS).[4][5] | Refrigeration Lubricants, Heat Transfer Fluids.[6][7] |

| Thermal Stability | Moderate. | High (Resists oxidation and sludge formation). |

| Pour Point | Higher (Waxy at low temps). | Very Low (Excellent for arctic/cryogenic use). |

Part 5: Experimental Protocol

Protocol: Synthesis of 1,3,5-Tri-tert-butylbenzene

Objective: Synthesize a sterically crowded aromatic system to demonstrate thermodynamic control in Friedel-Crafts alkylation.

Safety: Perform in a fume hood.

Reagents:

-

Benzene (dry)

-

tert-Butyl chloride (excess)

-

Aluminum Chloride (

, anhydrous)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and a drying tube (

) to exclude moisture. -

Catalyst Activation: Add 0.1 mol of anhydrous

to the flask. -

Addition: Add dry benzene (0.5 mol) and cool to 0°C in an ice bath.

-

Alkylation: Slowly add tert-butyl chloride (1.6 mol) dropwise. The reaction will evolve HCl gas (trap this gas).

-

Isomerization (Crucial Step): Once addition is complete, remove the ice bath and warm the mixture to room temperature. Stir for 2 hours.

-

Note: Initial products are mono- and 1,4-di-tert-butylbenzene. The extended stirring allows the bulky groups to migrate to the 1,3,5 positions to minimize steric repulsion (thermodynamic control).

-

-

Quenching: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.

-

Purification: Extract with ether, wash with bicarbonate, and dry over

. Recrystallize from ethanol.-

Target Yield: White crystals, MP: 72–73°C.

-

Diagram 3: Industrial Production Workflow (HAB)

Caption: Industrial fractionation of alkylbenzenes. HAB is recovered as the high-boiling fraction and repurposed for high-performance fluids.

References

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Nu-Calgon. (n.d.).[8] Zerol Alkylbenzene Refrigeration Oil Product Data. Available at: [Link]

-

Transparency Market Research. (2020). Heavy Alkyl Benzenes Market: Global Industry Analysis. Available at: [Link]

-

Royal Society of Chemistry. (2015). The steric hindrance effect of bulky groups on the formation of columnar superlattices. New Journal of Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. cleaninginstitute.org [cleaninginstitute.org]

- 5. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 6. Heavy Alkyl Benzenes Market | Global Industry Report, 2027 [transparencymarketresearch.com]

- 7. datamintelligence.com [datamintelligence.com]

- 8. Alkylbenzene Refrigeration Oil ISO 32 - #1 Supplier Distributor Best Price [chemicalsglobal.com]

Methodological & Application

Application Note: High-Purity Synthesis of (3,3,5,5-Tetramethylcyclohexyl)benzene Derivatives

Executive Summary & Strategic Rationale

The (3,3,5,5-tetramethylcyclohexyl)benzene scaffold represents a unique structural motif in medicinal chemistry and materials science. Unlike simple cyclohexylbenzenes, the 3,3,5,5-tetramethyl substitution pattern introduces significant steric bulk and lipophilicity while enforcing rigid conformational preferences on the cyclohexane ring.

This application note details a robust, modular synthetic protocol for accessing these derivatives. While direct Friedel-Crafts alkylation is theoretically possible, it is often plagued by rearrangement and polyalkylation due to the steric congestion of the tertiary carbocation. Therefore, this guide prioritizes a stepwise Grignard-mediated approach , ensuring regiospecificity and high purity suitable for pharmaceutical standards.

Key Chemical Challenges

-

Steric Hindrance: The gem-dimethyl groups at positions 3 and 5 create a "molecular cleft," hindering nucleophilic attack at the carbonyl carbon of the precursor ketone.

-

Conformational Locking: The 1,3-diaxial interactions between the axial methyls and the incoming phenyl group dictate strict stereochemical outcomes.

-

Precursor Availability: The requisite ketone, 3,3,5,5-tetramethylcyclohexanone, is not a standard commodity chemical and requires specific synthesis from isophorone.

Retrosynthetic Analysis & Workflow

The most reliable route disconnects the C1-C1' bond between the cyclohexane and benzene rings. We utilize a Kharasch Addition to build the tetramethyl core, followed by a Grignard addition/deoxygenation sequence to install the aryl group.

synthesis_workflow.dot

Figure 1: Modular synthetic workflow for (3,3,5,5-tetramethylcyclohexyl)benzene derivatives.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone

Rationale: Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is readily available. To achieve the 3,3,5,5-tetramethyl pattern, we must perform a conjugate addition of a methyl group.[1] Standard Grignard reagents favor 1,2-addition; therefore, a Copper(I) catalyst is strictly required to force 1,4-addition (Kharasch effect).

Reagents:

-

Isophorone (1.0 equiv)

-

Methylmagnesium Bromide (MeMgBr) (1.2 equiv, 3.0 M in ether)

-

Copper(I) Iodide (CuI) (1-2 mol%)

-

Solvent: Anhydrous THF

Protocol:

-

Catalyst Setup: In a flame-dried 3-neck flask under Argon, suspend CuI (2 mol%) in anhydrous THF. Cool to 0°C.

-

Grignard Addition: Add MeMgBr solution dropwise. The solution will turn dark, indicating the formation of the organocuprate species (e.g.,

if Li salts are present, or transient organocopper species). -

Substrate Addition: Add Isophorone dropwise over 30 minutes, maintaining internal temperature <5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC/GC.

-

Quench: Cool to 0°C and quench with saturated

(aq) to solubilize copper salts (deep blue solution). -

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure yields 3,3,5,5-tetramethylcyclohexanone as a colorless oil.

Critical Control Point: The absence of 1,2-addition product (tertiary alcohol) must be verified by IR (retention of C=O stretch) or NMR.

Phase 2: Grignard Coupling (Aryl Insertion)

Rationale: The carbonyl carbon in 3,3,5,5-tetramethylcyclohexanone is sterically shielded by the axial methyl groups at C3 and C5. High concentrations and reflux conditions are often necessary to drive the reaction to completion.

Reagents:

-

3,3,5,5-Tetramethylcyclohexanone (1.0 equiv)

-

Phenylmagnesium Bromide (PhMgBr) (1.5 equiv)

-

Solvent: Anhydrous THF (preferred over ether for higher reflux temp)

Protocol:

-

Reagent Prep: Prepare PhMgBr from bromobenzene and Mg turnings in THF (iodine crystal initiator). Ensure complete consumption of Mg.

-

Addition: Add the ketone solution (in THF) to the refluxing Grignard solution slowly.

-

Note: Inverse addition (ketone to Grignard) ensures excess nucleophile is always present, driving the kinetically slow addition.

-

-

Reflux: Reflux for 4–12 hours. The steric bulk significantly retards the rate compared to simple cyclohexanone.

-

Quench: Pour onto ice/HCl. (Acidic quench is acceptable here as the tertiary alcohol is the target, though dehydration might occur spontaneously if heated).

-

Isolation: Extract and concentrate to yield 1-phenyl-3,3,5,5-tetramethylcyclohexanol .

Phase 3: Dehydration and Hydrogenation

Rationale: Direct reduction of the tertiary alcohol to the alkane is difficult. It is more efficient to dehydrate to the alkene and then hydrogenate.

Step A: Dehydration

-

Dissolve the tertiary alcohol in Toluene.

-

Add catalytic

-Toluenesulfonic acid ( -

Reflux with a Dean-Stark trap to remove water.

-

Result: Formation of 1-phenyl-3,3,5,5-tetramethylcyclohexene (endo-cyclic double bond) and potentially isomers. Isomer mixture is irrelevant as all hydrogenate to the same alkane.

Step B: Hydrogenation

-

Dissolve the alkene in Ethanol/Ethyl Acetate (1:1).

-

Add 10% Pd/C (5 wt% loading).

-

Stir under

atmosphere (balloon pressure is usually sufficient, but 3-5 bar in a Parr shaker speeds up the reaction due to steric hindrance). -

Filtration: Remove catalyst via Celite.

-

Final Purification: Recrystallization (from pentane/ethanol) or silica chromatography.

Stereochemical Analysis & Data Interpretation

The final product, (3,3,5,5-tetramethylcyclohexyl)benzene, exhibits a specific conformational preference.

| Parameter | Observation | Mechanistic Cause |

| Preferred Conformation | Chair | Cyclohexane ring stability. |

| Phenyl Orientation | Equatorial | Avoids severe 1,3-diaxial interactions with axial Methyls at C3/C5. |

| Methyl Orientation | 2 Axial, 2 Equatorial | Fixed by the 3,3,5,5-substitution pattern. |

| NMR Signature | Benzylic proton (H1) is Axial (triplet of triplets coupling pattern). |

Stereochemical Diagram (Text Description): In the lowest energy chair conformation, the Phenyl group at C1 is Equatorial . The Methyl groups at C3 and C5 are split: two are Equatorial, and two are Axial. If the Phenyl group were Axial, it would clash directly with the syn-axial Methyl groups, creating a highly unstable "1,3,5-triaxial" conflict.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | 1,2-Addition (Grignard attack) | Ensure CuI is fresh and anhydrous. Maintain temp <5°C during addition. |

| Incomplete Phase 2 | Steric Hindrance | Use THF reflux (66°C) instead of Ether (35°C). Increase reaction time to 12h+. |

| Alkene Isomerization | Acid strength too high | Use milder acid ( |

| Hydrogenation Stalled | Catalyst Poisoning / Sterics | Increase pressure (50 psi). Use Pearlman's Catalyst ( |

References

-

Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society, 63(9), 2308–2316. Link (Foundational work on Cu-catalyzed addition to Isophorone).

-

Vertex AI Search Result 1.1 & 1.2. Method of preparing 3,3,5,5-tetramethylcyclohexanone. Google Patents. Link (Industrial protocol for precursor synthesis).

-

BenchChem. Friedel-Crafts Alkylation of Benzene Protocol. Link (General reference for alternative route limitations).

-

PubChem. 1,1,3,5-Tetramethylcyclohexane Compound Summary. Link (Physical properties of the core scaffold).

-

NIST Chemistry WebBook. 1,1,3,5-Tetramethylcyclohexane.[2] Link (Spectral data for verification).

Sources

Application Note: Analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and quality control who require a robust and reliable analytical procedure for this compound. This document elucidates the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. Key aspects covered include sample preparation, optimized GC-MS parameters, data acquisition, and spectral interpretation, all supported by authoritative sources.

Introduction and Significance

(3,3,5,5-Tetramethylcyclohexyl)benzene is an alkylated aromatic hydrocarbon. The analysis of such compounds is crucial in various fields, including environmental monitoring, industrial chemical synthesis, and pharmaceutical development, where they may appear as intermediates, impurities, or final products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its exceptional separation capabilities and definitive identification power.[2][3]

The structural complexity of (3,3,5,5-Tetramethylcyclohexyl)benzene, featuring a highly substituted cycloalkane ring attached to a benzene moiety, necessitates a well-defined analytical method to ensure accurate identification and quantification, distinguishing it from potential isomers. This application note serves as a practical guide to developing and validating a GC-MS method tailored for this specific analyte.

Principles of GC-MS Analysis

GC-MS combines two powerful analytical techniques to provide comprehensive sample analysis.[4]

-

Gas Chromatography (GC): The sample, in a volatile solvent, is injected into the GC, where it is vaporized.[5] An inert carrier gas (typically helium or hydrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation of compounds is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase, which is primarily influenced by their boiling points and chemical affinities.[5]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[6] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol: A Step-by-Step Guide

Sample Preparation

The objective of sample preparation is to extract and concentrate the analyte of interest from the sample matrix while removing interfering components.[2][7] The choice of method depends on the sample matrix (e.g., pharmaceutical formulation, environmental sample, reaction mixture).

Protocol for Liquid Samples (e.g., reaction mixtures, liquid formulations):

-

Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent. Suitable solvents include hexane, dichloromethane, or ethyl acetate.[5][8] The final concentration should be approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection.[8]

-

Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm syringe filter to prevent blockage of the GC syringe and contamination of the injector and column.[5][8]

-

Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial for analysis.[8]

Protocol for Solid Samples (e.g., soil, solid drug formulations):

-

Extraction: Employ a suitable extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte from the matrix.[5][9]

-

Solvent Evaporation and Reconstitution: After extraction, the solvent is typically evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a known volume of a volatile solvent suitable for GC-MS analysis.

Instrumentation and Analytical Conditions

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph | ||

| Injector Type | Split/Splitless | Allows for both high concentration (splitless) and low concentration (split) sample analysis. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[10] |

| Injection Volume | 1 µL | A standard volume for capillary GC. |

| Split Ratio | 20:1 (adjustable based on sample concentration) | Prevents column overloading while ensuring a representative sample is analyzed. |

| Carrier Gas | Helium (99.999% purity) | An inert and efficient carrier gas for GC-MS. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Provides optimal column efficiency and reproducible retention times.[11] |

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | The 5% phenyl-arylene phase provides excellent resolution for a wide range of non-polar to moderately polar compounds, including alkylated benzenes.[12] |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min) | A starting temperature of 60°C allows for good focusing of volatile components. The temperature ramp ensures efficient elution of the analyte, and the final hold period cleanses the column of any less volatile components.[11] |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | The standard energy for EI, which generates stable and extensive mass spectral libraries.[6] |

| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |

| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission. |

| Acquisition Mode | Full Scan | Allows for the collection of all fragment ions, which is essential for qualitative analysis and library searching. |

| Mass Range | m/z 40-450 | Covers the expected molecular ion and fragment ions of (3,3,5,5-Tetramethylcyclohexyl)benzene and potential impurities. |

| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |

Data Acquisition and Processing

-

System Suitability: Before sample analysis, inject a standard solution of (3,3,5,5-Tetramethylcyclohexyl)benzene to verify system performance, including peak shape, retention time, and detector response.

-

Sample Analysis: Analyze the prepared samples using the established GC-MS method.

-

Data Processing: Utilize the instrument's software to integrate the chromatographic peaks and generate mass spectra.

Data Analysis and Interpretation

Qualitative Analysis: Identification

The primary method for identifying (3,3,5,5-Tetramethylcyclohexyl)benzene is through the comparison of its acquired mass spectrum with a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[13][14][15]

-

Expected Mass Spectrum: The mass spectrum of (3,3,5,5-Tetramethylcyclohexyl)benzene will exhibit a molecular ion peak (M+) corresponding to its molecular weight. Characteristic fragment ions will also be present, resulting from the cleavage of the cyclohexyl ring and the loss of alkyl groups. The fragmentation pattern is a unique identifier.

-

Library Matching: The acquired spectrum is searched against the library. A high match factor (typically >80%) and a visual comparison of the spectra provide a high degree of confidence in the identification.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of (3,3,5,5-Tetramethylcyclohexyl)benzene at different known concentrations.[16]

Protocol for Quantification:

-

Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of (3,3,5,5-Tetramethylcyclohexyl)benzene in the chosen solvent. The concentration range should bracket the expected concentration of the analyte in the samples.

-

Analyze Standards: Analyze each calibration standard using the optimized GC-MS method.

-

Construct Calibration Curve: Plot the peak area of the analyte against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

Quantify Samples: Analyze the unknown samples and use the peak area of the analyte and the calibration curve equation to calculate the concentration of (3,3,5,5-Tetramethylcyclohexyl)benzene in the sample.

Visualizing the Analytical Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene.

Caption: Workflow for GC-MS analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene.

Method Validation and Quality Control

To ensure the reliability of the analytical results, the GC-MS method should be validated according to guidelines from the International Council for Harmonisation (ICH) or other relevant regulatory bodies.[17][18] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Regularly running quality control (QC) samples with known concentrations of the analyte is essential for monitoring the ongoing performance of the method.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peak or Poor Sensitivity | - Sample concentration too low- Injector or column contamination- Leak in the system | - Concentrate the sample or use splitless injection.- Clean the injector liner and trim the column.- Perform a leak check. |

| Peak Tailing | - Active sites in the injector liner or column- Column degradation | - Use a deactivated injector liner.- Replace the column. |

| Co-eluting Peaks | - Inadequate chromatographic separation | - Optimize the oven temperature program (slower ramp rate).- Use a longer column or a column with a different stationary phase. |

| Poor Library Match | - Co-eluting impurity- Incorrect mass spectral acquisition parameters | - Improve chromatographic separation.- Verify MS tune and acquisition parameters. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of (3,3,5,5-Tetramethylcyclohexyl)benzene. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and analysts can achieve reliable and accurate identification and quantification of this compound. The principles of method validation and routine quality control are paramount to ensuring the integrity of the generated data.

References

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

JSB. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Retrieved from [Link]

-

SCION Instruments. (2023, August 23). Sample preparation GC-MS. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

-